molecular formula C12H15ClN2O4S B2852624 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea CAS No. 946203-24-3

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea

Cat. No. B2852624
CAS RN: 946203-24-3
M. Wt: 318.77
InChI Key: BQUDFVCXSAPLIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea, also known as CCT018159, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea exerts its anti-tumor effects by inhibiting the activity of the protein kinase CK2, which is involved in various cellular processes, including cell proliferation, survival, and differentiation. By inhibiting CK2, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea has been shown to have anti-inflammatory and neuroprotective effects. It has been found to inhibit the production of pro-inflammatory cytokines and reduce neuronal cell death in models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One advantage of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea is its specificity for CK2, which reduces the risk of off-target effects. However, one limitation is its low solubility, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for the study of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea. One area of research is the development of more potent and selective CK2 inhibitors. Additionally, the potential therapeutic applications of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea in neurodegenerative diseases and other inflammatory conditions warrant further investigation. Finally, the use of 1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea in combination with other anti-cancer agents may enhance its anti-tumor effects and reduce the risk of resistance.

Synthesis Methods

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea can be synthesized using a multi-step process that involves the reaction of 2-methoxyphenyl isocyanate with 3-chloro-1,1-dioxo-4-thia-tetrahydrofuran, followed by the reaction of the resulting intermediate with urea. The final product is obtained after purification through chromatography.

Scientific Research Applications

1-(4-Chloro-1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-methoxyphenyl)urea has been studied extensively in preclinical research for its potential therapeutic applications. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, and colorectal cancer. Additionally, it has been found to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor initiation and recurrence.

properties

IUPAC Name

1-(4-chloro-1,1-dioxothiolan-3-yl)-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O4S/c1-19-11-5-3-2-4-9(11)14-12(16)15-10-7-20(17,18)6-8(10)13/h2-5,8,10H,6-7H2,1H3,(H2,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQUDFVCXSAPLIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CS(=O)(=O)CC2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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